(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by its unique structure, which includes a furan ring, a pyrroloquinoxaline core, and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the furan-2-ylmethylene group and the pentyl chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include:
Pyrroloquinoxaline derivatives: These compounds share the pyrroloquinoxaline core structure and may have similar biological activities.
Furan-containing compounds: These compounds contain a furan ring and may exhibit similar chemical reactivity.
Pentyl-substituted compounds: These compounds have a pentyl chain and may have similar physicochemical properties.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-2-3-6-11-23-21(28)17-18-20(26-16-10-5-4-9-15(16)25-18)27(19(17)22)24-13-14-8-7-12-29-14/h4-5,7-10,12-13H,2-3,6,11,22H2,1H3,(H,23,28)/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODHFNHKERORJI-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.